molecular formula C25H23N3O6S B2928897 (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 866344-97-0

(2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2928897
CAS No.: 866344-97-0
M. Wt: 493.53
InChI Key: PMWQUOATKSDPKO-RFBIWTDZSA-N
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Description

This compound is a chromene derivative featuring a 2H-chromene core substituted with:

  • A benzenesulfonamidoimino group at position 2 (Z-configuration).
  • An 8-methoxy group on the chromene ring.
  • A 4-ethoxyphenyl carboxamide moiety at position 2.

The benzenesulfonamidoimino group introduces sulfonamide functionality, which is often associated with enhanced binding affinity in pharmacological contexts.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethoxyphenyl)-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-3-33-19-14-12-18(13-15-19)26-24(29)21-16-17-8-7-11-22(32-2)23(17)34-25(21)27-28-35(30,31)20-9-5-4-6-10-20/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWQUOATKSDPKO-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(4-ethoxyphenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel derivative within the chromene family, which has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N4O4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure includes a chromene core, a sulfonamide group, and an ethoxyphenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that chromene derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings:

  • Cell Lines Tested: The compound was tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.
  • IC50 Values:
    • HepG2: IC50 = 4.85 µM
    • HeLa: IC50 = 0.75 µM
      These values indicate that the compound possesses potent cytotoxicity comparable to established chemotherapeutics such as doxorubicin .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that it binds effectively to the active sites of these proteins, disrupting their function .

Antibacterial Activity

In addition to its anticancer properties, the compound has also demonstrated antibacterial activity against various bacterial strains.

Research Findings:

  • Bacteria Tested: The compound was evaluated against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC):
    • Against Staphylococcus aureus: MIC = 1 µg/mL
    • Against Escherichia coli: MIC = 16 µg/mL
      These results suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has also been explored, particularly focusing on carbonic anhydrase (CA) isoforms.

Research Findings:

  • Inhibition Profile: The compound exhibited selective inhibition of hCA IX with a Ki value of 107.9 nM.
  • Therapeutic Relevance: Inhibition of CA IX is particularly relevant for cancer therapy as it is overexpressed in various tumors, making it a target for anticancer drug development .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound NameAnticancer Activity (IC50 µM)Antibacterial Activity (MIC µg/mL)Enzyme Inhibition (Ki nM)
Target CompoundHepG2: 4.85
HeLa: 0.75
S. aureus: 1
E. coli: 16
hCA IX: 107.9
DoxorubicinHepG2: ~0.5Not applicableNot applicable
Benzamide DerivativeHepG2: ~5S. aureus: ~5Not applicable

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the effects of this chromene derivative on HeLa cells revealed that treatment resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage.
  • Case Study on Antibacterial Efficacy :
    In vitro testing against multidrug-resistant strains of Staphylococcus aureus showed that this compound could inhibit bacterial growth effectively, suggesting potential for development into a therapeutic agent for resistant infections.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound’s structural analogs were identified through chromene/benzopyran derivatives with variations in substituents and functional groups (Table 1).

Table 1: Structural Comparison of Chromene Derivatives
Compound Name Core Structure Position 2 Position 3 Position 8 Key Functional Groups Reference
Target Compound 2H-chromene Benzenesulfonamidoimino N-(4-ethoxyphenyl) carboxamide Methoxy Sulfonamide, carboxamide -
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine 2H-chromene Tosyl (p-toluenesulfonyl) N-(3,4-difluorophenyl) Methoxy Sulfonyl, difluorophenyl
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Tetrahydrochromene Benzamide 3-cyano N/A Chlorobenzylidene, chlorophenyl
(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine Benzoxazin 4-Methoxyphenylimino 3-amine N/A Methoxyphenyl, amine
(2Z)-2-[(3,4-Difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 2H-chromene 3,4-Difluorophenylimino N-(thiazol-2-yl) carboxamide Methoxy Difluorophenyl, thiazol

Functional Group Analysis

  • Sulfonamide vs.
  • Aromatic Substituents : The 4-ethoxyphenyl group in the target contrasts with 3,4-difluorophenyl () and chlorophenyl (). Ethoxy provides electron-donating effects, while halogens (F, Cl) are electron-withdrawing, altering electronic distribution and binding interactions.
  • Carboxamide Variations : The target’s carboxamide at position 3 is similar to the thiazol-linked carboxamide in , but the latter’s heterocyclic thiazol may enhance metabolic stability compared to the ethoxyphenyl group.

Research Findings and Implications

Structural Similarity Metrics

Using graph-based comparison methods (), the target compound shares a chromene core with analogs in and , but diverges in substituent topology. Tanimoto coefficients () for binary fingerprint comparisons would likely highlight high similarity with (due to sulfonyl/methoxy groups) and moderate similarity with (shared carboxamide).

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